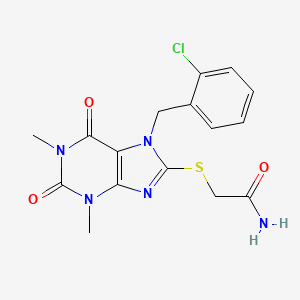
2-((7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O3S and its molecular weight is 393.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, also known by its CAS number 332388-39-3, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound is characterized by a complex purine structure with a thioacetamide moiety. Its structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of various functional groups.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes the inhibition zones and IC50 values reported in different studies:
| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Escherichia coli | 4.0 | 1.8 |
| Staphylococcus aureus | 1.0 | 2.6 |
| Candida albicans | 12.0 | 0.82 |
| Aspergillus flavus | 10.0 | 1.2 |
These results indicate that the compound exhibits significant antifungal activity particularly against Candida albicans, as well as notable antibacterial effects against E. coli and S. aureus .
The antimicrobial effects of the compound may be attributed to its ability to disrupt cellular integrity and inhibit essential metabolic pathways in microorganisms. Transmission Electron Microscopy (TEM) studies demonstrated that treatment with this compound caused significant morphological changes in bacterial cells, including deformation of cell walls and cytoplasmic organelles . This suggests a mechanism involving interference with cell wall synthesis or function.
Anticancer Activity
In addition to its antimicrobial properties, preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro assays indicated that it may induce apoptosis in certain cancer cell lines, although specific pathways remain to be elucidated.
Case Studies
A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of related compounds that share structural similarities with our target compound . The findings suggested that modifications in the chemical structure significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR).
Case Study:
In one experiment involving a series of synthesized derivatives, compounds with similar thioacetamide functionalities exhibited varied levels of activity against E. coli and C. albicans. This reinforces the notion that slight alterations in molecular structure can lead to enhanced or diminished bioactivity.
属性
IUPAC Name |
2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)26-8-11(18)23)7-9-5-3-4-6-10(9)17/h3-6H,7-8H2,1-2H3,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEWLACMGRSGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













